An In-Depth Technical Guide to the Physicochemical Properties of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. Given the limited availability of public, experimentally-derived data for this specific molecule, this document synthesizes information from analogous structures and established analytical methodologies to present a robust guide for its synthesis, purification, and detailed physicochemical analysis. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to determine critical parameters such as melting point, solubility, pKa, and lipophilicity, which are fundamental to understanding a compound's potential as a drug candidate.
Introduction
The journey of a new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The subject of this guide, 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, incorporates three key structural motifs: an aniline ring, an imidazole ring, and an ether linkage.
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Aniline Moiety: A primary aromatic amine that is a common building block in many pharmaceuticals. Its basicity and potential for hydrogen bonding are key characteristics.
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Imidazole Moiety: A five-membered aromatic heterocycle containing two nitrogen atoms. It is a feature of many biologically active molecules and can act as both a hydrogen bond donor and acceptor. The pKa of the imidazole ring is a critical factor in its interaction with biological targets.[1]
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Dihydrochloride Salt Form: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of basic drug candidates.[2][3] The dihydrochloride form indicates that two basic nitrogen atoms in the molecule have been protonated.
This guide provides a detailed roadmap for researchers to elucidate the key physicochemical characteristics of this compound, ensuring data integrity and providing foundational knowledge for further development.
Compound Identification
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Chemical Name: 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride
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CAS Number: 112522-72-2
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Molecular Formula: C₁₁H₁₅Cl₂N₃O
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Molecular Weight: 276.16 g/mol
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Chemical Structure:
(Note: Image is a representation)
Core Physicochemical Properties
| Property | Value | Expected Behavior & Rationale |
| Physical Form | To be determined | Likely a white to off-white crystalline solid, typical for amine hydrochloride salts.[4] |
| Melting Point | Not Experimentally Determined | Expected to be a relatively high-melting solid, likely with decomposition, which is common for organic salts.[5] |
| Aqueous Solubility | Not Experimentally Determined | Expected to have significantly higher aqueous solubility compared to its free base form due to its ionic nature as a dihydrochloride salt.[6] Solubility will be pH-dependent, decreasing as the pH approaches the pKa of the free base.[7] |
| pKa | Not Experimentally Determined | Expected to have at least two pKa values. One corresponding to the anilinic amine (typically pKa ~4-5) and another for the imidazole ring (pKa ~6-7).[8] The second nitrogen on the imidazole is a much weaker base. |
| Lipophilicity (LogD) | Not Experimentally Determined | The LogD (distribution coefficient) will be highly pH-dependent. At physiological pH (7.4), the molecule will be partially protonated, reducing its partitioning into octanol compared to the free base. At acidic pH, LogD will be lower due to increased ionization. |
Synthesis and Characterization Workflow
A plausible synthetic route for 3-[2-(1H-imidazol-1-yl)ethoxy]aniline involves a Williamson ether synthesis followed by salt formation. The subsequent characterization ensures structural integrity and purity.
Caption: Proposed workflow for synthesis and characterization.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard operating procedures for determining the core physicochemical properties.
Melting Point Determination
The melting point provides a quick assessment of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Protocol:
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Ensure the sample is thoroughly dried to remove any residual solvent.
-
Load a small amount of the crystalline sample into a capillary tube to a height of 2-3 mm.[9]
-
Place the capillary tube into a calibrated melting point apparatus.
-
Perform an initial rapid heating to determine an approximate melting range.
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Allow the apparatus to cool, then use a fresh sample for a precise measurement.
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Heat at a rate of approximately 1-2°C per minute near the expected melting point.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
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Report the result as a temperature range (e.g., 188.5-189.5 °C).
Aqueous Solubility Determination (pH-Dependent)
As a dihydrochloride salt of a weak base, the aqueous solubility of the compound is expected to be highly dependent on pH.[6]
Protocol:
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Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
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Add an excess amount of the compound to a known volume of each buffer in separate vials.
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Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge or filter the samples to remove undissolved solids.
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Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
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Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]
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Plot the solubility (e.g., in mg/mL or µM) as a function of pH to generate the pH-solubility profile.
pKa Determination
The pKa values are crucial for predicting the ionization state of the molecule at different pH levels. Potentiometric titration is a standard method for this determination.
Protocol:
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Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a methanol-water mixture).
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Calibrate a pH electrode using standard buffers.
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Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa values can be determined from the midpoints of the buffer regions on the titration curve (where 50% of an ionizable group has been neutralized). The first and second derivatives of the curve can be used to accurately locate the equivalence points.
Spectroscopic and Chromatographic Analysis
NMR spectroscopy is essential for unambiguous structure confirmation.[11]
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¹H NMR:
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Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Expected Signals:
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Aromatic Protons: Signals for the protons on the aniline and imidazole rings are expected in the range of δ 6.5-8.5 ppm.[12][13]
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Ethoxy Protons: The two methylene groups (-O-CH₂-CH₂-N-) will likely appear as triplets around δ 4.0-4.5 ppm.
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NH Protons: If using DMSO-d₆, the protonated amine (NH₃⁺) and imidazole (NH⁺) protons may appear as broad signals at lower fields.
-
-
-
¹³C NMR:
-
Sample Preparation: A more concentrated solution in a deuterated solvent is typically required.
-
Expected Signals:
-
Aromatic Carbons: Signals for the carbons of the aniline and imidazole rings are expected in the δ 110-150 ppm range.[14]
-
Ethoxy Carbons: Signals for the -O-CH₂- and -CH₂-N- carbons will appear in the aliphatic region, typically around δ 40-70 ppm.
-
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MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.
-
Expected Results:
-
The primary ion observed should correspond to the monocharged free base [M+H]⁺ at m/z 218.12.
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Depending on the source conditions, a doubly charged ion [M+2H]²⁺ at m/z 109.56 might also be observed.
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Tandem MS (MS/MS) of the parent ion can be performed to study its fragmentation, which would likely involve cleavage of the ether linkage and fragmentation of the imidazole ring.[15]
-
HPLC is the primary method for determining the purity of the compound.
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended for separating potential impurities.[16]
-
Detection: UV detection at a wavelength where the aniline or imidazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
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Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Relevance to Drug Development
The interplay of physicochemical properties directly impacts a compound's potential for success as a therapeutic agent. Understanding these relationships is fundamental to guiding lead optimization and formulation development.
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